molecular formula C21H20N4O2S2 B2959269 N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide CAS No. 392294-92-7

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide

Cat. No.: B2959269
CAS No.: 392294-92-7
M. Wt: 424.54
InChI Key: IQMPOGMMJOWMSQ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure integrates:

  • A 1,3,4-thiadiazole core substituted at position 5 with a thioether-linked 2-((2,5-dimethylphenyl)amino)-2-oxoethyl group.
  • A 2,5-dimethylphenyl group, which may enhance lipophilicity and influence binding affinity.

Properties

IUPAC Name

(E)-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-14-8-9-15(2)17(12-14)22-19(27)13-28-21-25-24-20(29-21)23-18(26)11-10-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,27)(H,23,24,26)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMPOGMMJOWMSQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among 1,3,4-thiadiazole derivatives include:

  • Substituents on the thiadiazole ring (e.g., alkylthio, arylthio, or acetamide groups).
  • Phenyl ring modifications (e.g., halogens, methoxy, or nitro groups).
Table 1: Substituent Variations in Selected Analogues
Compound ID/Name Substituents at Position 5 (Thiadiazole) Additional Functional Groups Reference
Target Compound (2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio Cinnamamide at position 2 -
4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-...) Ethylthio p-Tolylamino-thiadiazole-thioacetamide
5e (N-(5-((4-chlorobenzyl)thio)-...) 4-Chlorobenzylthio 2-(5-isopropyl-2-methylphenoxy)acetamide
5j (N-(5-((4-chlorobenzyl)thio)-...) 4-Chlorobenzylthio 2-(2-isopropyl-5-methylphenoxy)acetamide
4d (2-((5-methylbenzimidazol-2-yl)thio)-...) 4-Chlorophenyl Benzimidazolyl-thioacetamide

Key Observations :

  • The cinnamamide group in the target compound distinguishes it from most analogues, which typically feature simpler acetamide or benzamide groups. This may enhance binding to hydrophobic pockets in biological targets .
  • Thioether-linked substituents (e.g., 4-chlorobenzylthio in 5e and 5j) are common in analogues, but the target compound’s 2,5-dimethylphenyl group could reduce steric hindrance compared to bulkier substituents .

Physicochemical Properties

Melting points and yields provide insights into stability and synthetic feasibility:

Table 2: Physical Properties of Analogues
Compound ID/Name Melting Point (°C) Yield (%) Reference
Target Compound Not reported - -
5e 132–134 74
5j 138–140 82
4y Not reported -
4d Not reported 72–88*

*Yields for benzimidazolyl derivatives in range from 72–88%.

Key Observations :

  • The target compound’s cinnamamide group may lower its melting point compared to acetamide derivatives (e.g., 5e, 5j) due to reduced crystallinity.
  • Substituents like 4-chlorobenzylthio (in 5j) correlate with higher yields (82%), suggesting synthetic robustness .
Table 3: Anticancer Activity of Analogues
Compound ID/Name Cancer Cell Line (IC₅₀, mmol/L) Selectivity (Noncancer NIH3T3 IC₅₀, mmol/L) Reference
Target Compound Not reported Not reported -
4y MCF-7: 0.084 ± 0.020 NIH3T3: >0.1 (Selective)
A549: 0.034 ± 0.008
Cisplatin MCF-7: 0.015 NIH3T3: 0.012 (Non-selective)

Key Observations :

  • Compound 4y (with a p-tolylamino group) shows high potency against A549 cells (IC₅₀ = 0.034 mmol/L), surpassing cisplatin in selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.